molecular formula C20H23N3O B2534953 3-(1-Benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one CAS No. 79098-88-7

3-(1-Benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one

Cat. No.: B2534953
CAS No.: 79098-88-7
M. Wt: 321.424
InChI Key: IIJKKEKDXSQIEH-UHFFFAOYSA-N
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Description

3-(1-Benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one is a synthetic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core fused with a piperidine ring, which is further substituted with a benzyl group. This unique structure contributes to its pharmacological properties and makes it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the catalytic hydrogenation of pyridine derivatives or by cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via alkylation reactions using benzyl halides in the presence of a base.

    Formation of the Quinazolinone Core: The quinazolinone core is synthesized through cyclization reactions involving anthranilic acid derivatives and appropriate amines under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be employed to modify the quinazolinone core, potentially leading to dihydroquinazolinone derivatives.

    Substitution: The benzyl group can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation Products: N-oxides of the piperidine ring.

    Reduction Products: Dihydroquinazolinone derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-Benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

    Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Rivastigmine: Another acetylcholinesterase inhibitor with similar therapeutic applications.

    Galantamine: A natural alkaloid that also inhibits acetylcholinesterase and is used in Alzheimer’s treatment.

Uniqueness: 3-(1-Benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one is unique due to its specific structural features, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other acetylcholinesterase inhibitors. Its potential for modification and derivatization also makes it a versatile compound for further research and development.

Properties

IUPAC Name

3-(1-benzylpiperidin-4-yl)-1,4-dihydroquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c24-20-21-19-9-5-4-8-17(19)15-23(20)18-10-12-22(13-11-18)14-16-6-2-1-3-7-16/h1-9,18H,10-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJKKEKDXSQIEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC3=CC=CC=C3NC2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79098-88-7
Record name 3-(1-benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In this reference example, 4.04 g of 1-benzyl-4-[N-(o-aminobenzyl)-amino]-piperidine trihydrochloride, 3.04 g of triethylamine, 2.03 g of 1,1'-carbonyldiimidazole and 50 ml of acetonitrile are mixed and stirred at room temperature for 4 hours. Then, 0.8 g of 1,1'-carbonyldiimidazole is further added to the mixture and the resultant mixture is refluxed with heating for 20 minutes. The solution is cooled to room temperature. The crystals deposited are separated by filtration, washed with water and dried to obtain 2.50 g of a crude product. The crude product is recrystallized from hot ethanol to obtain 1.75 g of the desired product.
Name
1-benzyl-4-[N-(o-aminobenzyl)-amino]-piperidine trihydrochloride
Quantity
4.04 g
Type
reactant
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step Two
Quantity
2.03 g
Type
reactant
Reaction Step Three
Quantity
0.8 g
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

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